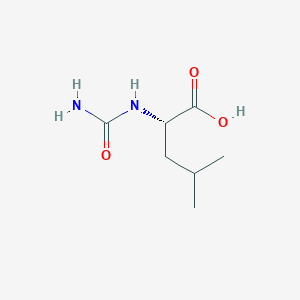

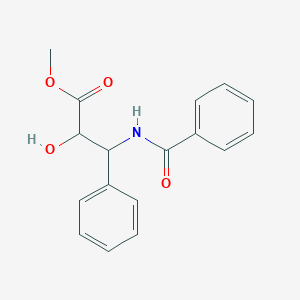

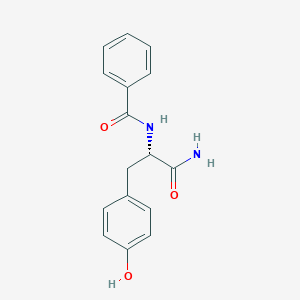

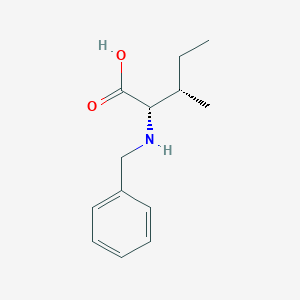

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride, also known as S-MBG, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of 129-130 °C. S-MBG is synthesized through a process of condensation of benzamidine and guanidine with S-methyl-2-benzamido-5-guanidinopentanoic acid. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry Applications

Synthetic Procedures for Guanidinobenzazoles : Benzazoles and their derivatives, including guanidines, have been extensively explored for their diverse biological activities, which range from antihistaminic to anthelmintic and fungicidal effects. The review by Rosales-Hernández et al. (2022) focuses on the synthetic chemists' interest in developing new procedures for compounds with the guanidine moiety, highlighting their potential therapeutic applications through various synthetic approaches (Rosales-Hernández et al., 2022).

Applications in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in a range of scientific disciplines, including supramolecular chemistry, polymer processing, and biomedical applications. These compounds are valued for their ability to self-assemble into nanometer-sized structures, highlighting the versatile application of amide and guanidine functional groups in designing novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

Environmental Presence and Impact of Guanidines : The environmental persistence and biological activity of guanidine derivatives, as discussed by Bedoux et al. (2012), focus on triclosan, a compound with a guanidine-like functional group. This review addresses its widespread use, environmental distribution, and potential for creating resistant bacterial strains, underscoring the environmental relevance of studying compounds with guanidine functionalities (Bedoux et al., 2012).

Guanidine Derivatives Screening : The therapeutic potential of guanidine derivatives, including their role in neurodegeneration, inflammation, and as anti-diabetic agents, highlights the broad spectrum of biological activities associated with guanidine-containing compounds. Rauf, Imtiaz-ud-Din, and Badshah (2014) emphasize the importance of screening and testing guanidine derivatives for developing new pharmacophores, reflecting the compound's significance in drug discovery (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Propriétés

IUPAC Name |

methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3.ClH/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZBVARFMVSTCT-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883750 | |

| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride | |

CAS RN |

1784-04-9 | |

| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.